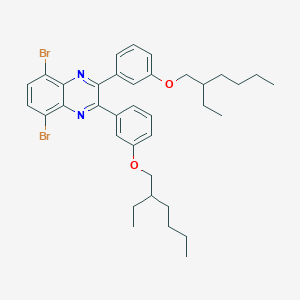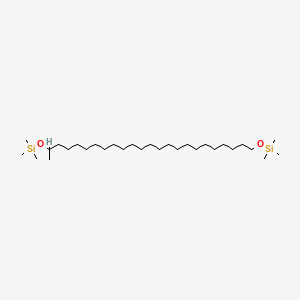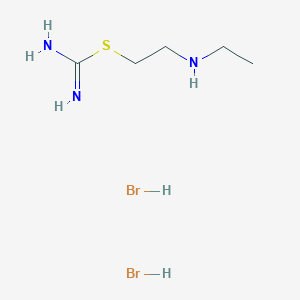
Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethylamino group, a sulfanyl group, and a methanimidamide moiety, all combined with dihydrobromide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide typically involves multiple steps. One common method includes the reaction of ethylamine with a sulfanyl-containing precursor, followed by the introduction of a methanimidamide group. The final step involves the addition of hydrobromic acid to form the dihydrobromide salt. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated monitoring systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylamino or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various chemical applications.
Sulfoximines: Known for their medicinal chemistry properties, sulfoximines are structurally related to sulfonimidates and have similar applications.
Uniqueness
2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
37914-75-3 |
|---|---|
Molekularformel |
C5H15Br2N3S |
Molekulargewicht |
309.07 g/mol |
IUPAC-Name |
2-(ethylamino)ethyl carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C5H13N3S.2BrH/c1-2-8-3-4-9-5(6)7;;/h8H,2-4H2,1H3,(H3,6,7);2*1H |
InChI-Schlüssel |
GBHUEUSGSDHNOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCSC(=N)N.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7H-Oxazolo[3,2-C]pyrimidine](/img/structure/B13965679.png)
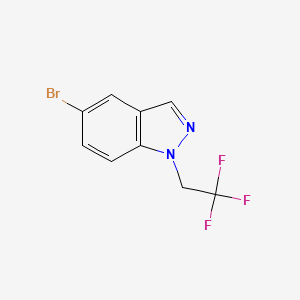
![4-amino-1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13965695.png)
![(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate](/img/structure/B13965701.png)
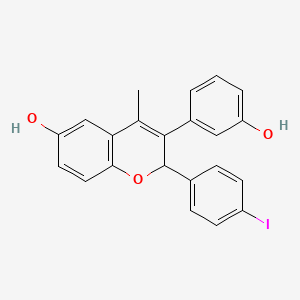
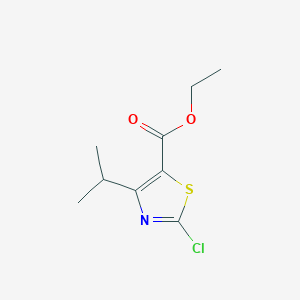
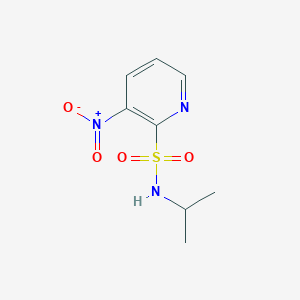
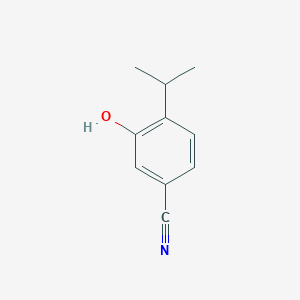
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13965713.png)
